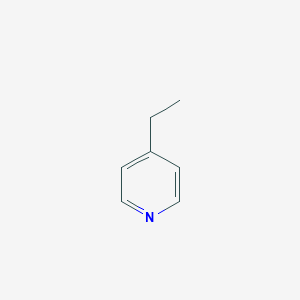

4-Ethylpyridine

概要

説明

4-Ethylpyridine (C₇H₉N) is a heterocyclic organic compound consisting of a pyridine ring substituted with an ethyl group at the 4-position. It is a colorless to pale yellow liquid with a molecular weight of 107.15 g/mol, a melting point of -90.75°C, and a density of 0.93 g/cm³ . The compound is notable for its role in coordination chemistry, environmental degradation studies, and enzyme inhibition mechanisms. Its electronic structure, influenced by the electron-withdrawing pyridine ring and the electron-donating ethyl group, enables diverse reactivity in catalytic and biological systems .

準備方法

Synthetic Routes and Reaction Conditions

4-Ethylpyridine can be synthesized through several methods. One common method involves the reaction of pyridine with ethyl iodide in the presence of a base. Another method includes the reduction of this compound N-oxide using zinc dust and acetic anhydride .

Industrial Production Methods

In industrial settings, this compound is often produced by the alkylation of pyridine with ethyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure high yields .

化学反応の分析

Types of Reactions

4-Ethylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide.

Reduction: Reduction reactions can convert it back to pyridine.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Zinc dust and acetic anhydride are often used for reduction reactions.

Substitution: Nucleophiles such as amines and halides are used in substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Pyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学的研究の応用

Catalytic Applications

4-Ethylpyridine has been investigated for its catalytic properties in various chemical reactions.

Heterogeneous Catalysis

A significant study demonstrated the catalytic degradation of 4EP in water using a heterogeneous photo-Fenton process. The research revealed that the degradation followed pseudo-first-order kinetics, with optimal conditions identified for effective treatment. The addition of iron oxide (Fe₃O₄) as a catalyst significantly enhanced the removal efficiency of total organic carbon (TOC), achieving up to 96% removal under optimal conditions (40 mg/L Fe₃O₄, pH 3) .

Table 1: Summary of Catalytic Performance

| Catalyst Concentration (mg/L) | TOC Removal (%) |

|---|---|

| 20 | 87 |

| 40 | 96 |

| 80 | 85 |

| 100 | 74 |

Reaction with Iron Complexes

Research also indicates that 4EP can be used in reactions involving tricarbonyl(η⁵-dienyl)iron(II) complexes. The addition of 4EP to these complexes was studied under varying temperatures and pressures, highlighting its role in facilitating specific chemical transformations .

Biodegradation Studies

This compound has been examined for its biodegradation potential, particularly by microbial strains.

Aerobic Biodegradation

A study involving strain M43 demonstrated that both 4-methylpyridine and this compound underwent initial hydroxylation during aerobic biodegradation processes. This finding suggests that microbial treatment could be an effective method for the environmental management of pyridine derivatives .

Stabilizing Agent in Material Science

4EP has been employed as a stabilizing agent in various materials, particularly polymers.

Thermo-Oxidative Stability

In studies focusing on polylactic acid (PLA), the incorporation of this compound was shown to enhance the thermo-oxidative stability of PLA against degradation processes. This application is particularly relevant in biomedical contexts where material integrity is crucial .

Case Study: Photocatalytic Degradation

A comprehensive investigation into the photocatalytic degradation of synthetic wastewater containing 4EP revealed that the process not only degraded the compound but also transformed it into less harmful intermediates such as maleic and oxalic acids. The study emphasized the need for optimizing operational parameters to enhance degradation efficiency .

Case Study: Biodegradation by Microbial Strains

Research highlighted the effectiveness of specific microbial strains in degrading 4EP through aerobic processes, indicating potential applications in bioremediation strategies for contaminated environments .

作用機序

The mechanism of action of 4-Ethylpyridine involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes. The molecular targets include metal ions and other electrophilic species .

類似化合物との比較

2-Ethylpyridine and 3-Ethylpyridine

Structural isomers of 4-ethylpyridine, 2-ethylpyridine and 3-ethylpyridine , exhibit distinct physicochemical and biochemical behaviors due to differences in resonance stabilization and steric effects:

- Mechanistic Insights :

4-Vinylpyridine

Structurally analogous to this compound but with a vinyl (–CH=CH₂) group replacing the ethyl group:

- Key Difference : The vinyl group introduces π-conjugation, altering ligand geometry and magnetic interactions in coordination polymers .

4-Benzoylpyridine

A bulkier derivative with a benzoyl (–C₆H₅CO) substituent:

Key Research Findings

Environmental Degradation :

- This compound is efficiently degraded (~93% TOC removal) via heterogeneous photo-Fenton processes, forming intermediates like 4-pyridone and oxalic acid .

- Comparatively, 2-ethylpyridine degrades faster microbially, while 3-ethylpyridine resists degradation due to metabolic pathway incompatibility .

Enzyme Interactions: this compound inhibits EbDH with mixed-type kinetics, contrasting with 3-ethylpyridine, which acts as a substrate without inhibition . In monoamine oxidase (MAO) studies, this compound modulates inhibition by chlorgiline and deprenyl, highlighting its role in competitive binding .

Thermal Stability :

- Pyrolysis studies reveal this compound’s bond dissociation energy (312 kJ/mol) is intermediate between its isomers, correlating with radical stabilization trends .

Table 1: Physical Properties of Ethylpyridine Isomers

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 2-Ethylpyridine | 107.15 | -63.5 | 0.95 |

| 3-Ethylpyridine | 107.15 | -70.2 | 0.94 |

| This compound | 107.15 | -90.75 | 0.93 |

Table 2: Inhibition Parameters in EbDH

| Compound | Inhibition Type | Kic (μM) | Kiu (μM) |

|---|---|---|---|

| This compound | Mixed | 13.6 | 4.1 |

| 2-Ethylbenzenethiol | Mixed | 0.04 | 18.6 |

| 1,2-Diethylbenzene | Competitive | 0.4 | N/A |

生物活性

4-Ethylpyridine (4EP) is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and environmental chemistry. This article presents a detailed overview of its biological properties, synthesis methods, and applications, supported by data tables and relevant case studies.

This compound is a pyridine derivative characterized by an ethyl group at the 4-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of 111.15 g/mol. The compound can be synthesized through various methods, including:

- Alkylation of Pyridine : The most common method involves the reaction of pyridine with ethyl halides in the presence of a base.

- Catalytic Processes : Recent studies have explored catalytic methods for synthesizing 4EP, enhancing yield and efficiency .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it can inhibit both Gram-positive and Gram-negative bacteria. A study tested several pyridine derivatives, including 4EP, against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 mg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 1.5 |

Antiviral Activity

In addition to its antibacterial properties, 4EP has been investigated for its antiviral potential. A recent review highlighted the importance of pyridine derivatives in developing antiviral agents, particularly against viruses like SARS-CoV-2 . The presence of the pyridine nucleus enhances the interaction with viral proteins, potentially leading to effective inhibition.

Degradation Studies

The environmental impact of this compound has also been studied extensively. A notable investigation focused on its degradation in aqueous solutions using a heterogeneous photo-Fenton process. The study demonstrated that varying concentrations of iron oxide catalysts significantly influenced the degradation efficiency of 4EP, achieving total organic carbon (TOC) removals up to 96% under optimal conditions .

Table 2: Degradation Efficiency of this compound

| Fe3O4 Concentration (mg/L) | TOC Removal (%) |

|---|---|

| 20 | 87 |

| 40 | 96 |

| 80 | 84 |

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including 4EP. The study involved exposing bacterial cultures to varying concentrations of each compound over a fixed period. The results indicated that compounds with alkyl side chains exhibited enhanced activity compared to their non-alkylated counterparts.

Case Study: Environmental Remediation

Another study assessed the potential of using photo-Fenton processes for treating wastewater contaminated with 4EP. The findings suggested that not only was the compound effectively degraded, but the process also resulted in the formation of less harmful byproducts, making it a viable option for environmental remediation .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Ethylpyridine with high yield and purity?

- Methodology :

- Catalyst Selection : Use anhydrous solvents (e.g., glacial acetic acid) and ensure catalyst purity to avoid side reactions .

- Reaction Monitoring : Track alkylation efficiency via GC-MS or HPLC. For example, reacting pyridine derivatives with ethyl bromide in controlled conditions yields this compound .

- Purification : Recrystallize from glacial acetic acid and confirm purity via melting point analysis and NMR spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound's structure and purity?

- Methodology :

- Spectroscopic Analysis : Use H/C NMR to confirm substitution patterns (e.g., ethyl group at the 4-position) and FT-IR for functional group verification .

- Chromatography : Employ GC-MS with a polar column (e.g., DB-WAX) to separate and quantify impurities, ensuring >98% purity .

- Reference Data : Cross-validate physical properties (e.g., refractive index ) against NIST Standard Reference Data .

Q. How does counter-anion concentration influence this compound's retention in chromatographic studies?

- Methodology :

- Ionic Strength Variation : Systematically alter counter-anion concentrations (e.g., Cl⁻, NO₃⁻) in mobile phases and measure retention times using reversed-phase HPLC .

- Mechanistic Insight : Correlate retention shifts with ligand-protonation states using pH-dependent UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers investigate metal-ligand interactions involving this compound in coordination complexes?

- Methodology :

- Spectroscopic Probes : Use time-resolved infrared (TRIR) and luminescence spectroscopy to study charge-transfer states in complexes like .

- Comparative Analysis : Compare ground-state spectra with electrochemically generated species (e.g., ) to identify ligand-centered redox activity .

- Synthetic Protocols : Prepare model compounds (e.g., ) and analyze aurophilic interactions via X-ray crystallography and emission spectroscopy .

Q. What computational approaches predict this compound's physicochemical properties (e.g., solubility, partition coefficients)?

- Methodology :

- QSAR Modeling : Train models using descriptors like octanol-water partition coefficients () and molecular volume. For example, support vector regression (SVR) predicts solubility with <10% error .

- Validation : Compare predicted vs. experimental values (e.g., for this compound) using datasets from PubChem or NIST .

Q. How can researchers resolve contradictions between experimental and literature data on this compound's properties?

- Methodology :

- Data Auditing : Verify experimental conditions (e.g., solvent purity, temperature) against reported protocols .

- Cross-Referencing : Use authoritative databases (e.g., NIST) to validate boiling points () or spectral signatures .

- Statistical Analysis : Apply error-propagation models to assess uncertainties in conflicting datasets (e.g., solubility discrepancies in QSAR studies) .

Q. Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Boiling Point | ||

| Density () | ||

| Refractive Index () | ||

| Predicted | (experimental) |

特性

IUPAC Name |

4-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXRKZJMGVSXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873555 | |

| Record name | 4-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 4-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.27 [mmHg] | |

| Record name | 4-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-75-4, 71077-16-2 | |

| Record name | 4-Ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, C1-3-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071077162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, C1-3-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KW0SE2TL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。